Home > Products > Screening Compounds P108201 > 3'-Galactosyllactose
3'-Galactosyllactose -

3'-Galactosyllactose

Catalog Number: EVT-8595048
CAS Number:
Molecular Formula: C18H32O16
Molecular Weight: 504.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-Glc is a linear trisaccharide comprising D-glucose (at the reducing end) having an alpha-D-galactosyl-(1->3)-beta-D-galactosyl moiety at the 4-position. It has a role as a carbohydrate allergen.
Source

3'-Galactosyllactose is primarily sourced from human milk, particularly in the early stages of lactation. It can also be synthesized chemically from lactose, which is readily available and inexpensive. Recent studies have successfully demonstrated methods for the gram-scale synthesis of this oligosaccharide, facilitating further research into its health benefits and applications in dietary formulations .

Classification

In terms of classification, 3'-galactosyllactose falls under the category of oligosaccharides, specifically galactooligosaccharides. These compounds are characterized by their prebiotic properties, which promote the growth of beneficial gut bacteria, particularly Bifidobacterium species. This classification highlights their importance in infant nutrition and potential therapeutic applications .

Synthesis Analysis

Methods

The synthesis of 3'-galactosyllactose can be achieved through several methods, including enzymatic and chemical synthesis. The chemical synthesis typically involves the use of lactose as a starting material, which undergoes a series of reactions to introduce the galactose unit at the desired position.

  1. Chemical Synthesis:
    • The process begins with lactose, which is modified to create acceptor molecules.
    • Galactosyl donors are then used to add the galactose unit at the 3' position via glycosylation reactions.
    • Various protective groups may be employed during synthesis to ensure regioselectivity and prevent unwanted side reactions .
  2. Enzymatic Synthesis:
    • Enzymes such as β-galactosidases can catalyze the transfer of galactose from lactose to form 3'-galactosyllactose.
    • This method is often more selective and can produce higher yields with fewer by-products compared to chemical methods .

Technical Details

The technical details surrounding the synthesis include optimizing reaction conditions (temperature, pH, and enzyme concentration) to maximize yield and purity. For instance, recent studies reported yields of approximately 11% for 3'-galactosyllactose after multiple synthetic steps with high purity levels .

Molecular Structure Analysis

Structure

The molecular structure of 3'-galactosyllactose can be represented as follows:

  • Chemical Formula: C₁₂H₂₂O₁₁
  • Structural Representation: It consists of a lactose unit (glucose + galactose) with an additional galactose linked to the C-3 position of glucose.

Data

The molecular weight of 3'-galactosyllactose is approximately 342.30 g/mol. Its configuration contributes to its solubility in water and its ability to interact with gut microbiota effectively.

Chemical Reactions Analysis

Reactions

3'-Galactosyllactose participates in various biochemical reactions that are crucial for its functionality:

  1. Fermentation: In vitro studies have shown that this oligosaccharide can be fermented by gut microbiota, leading to the production of short-chain fatty acids, which are beneficial for gut health .
  2. Anti-inflammatory Activity: Research indicates that 3'-galactosyllactose can modulate inflammatory responses in intestinal epithelial cells by inhibiting pro-inflammatory cytokines such as interleukin-8 and tumor necrosis factor-alpha .

Technical Details

The mechanisms through which these reactions occur involve complex interactions with gut microbiota and immune signaling pathways. For example, fermentation products from 3'-galactosyllactose can enhance barrier function and reduce inflammation in intestinal tissues.

Mechanism of Action

Process

The mechanism by which 3'-galactosyllactose exerts its effects involves several key processes:

  1. Microbiota Modulation: By promoting the growth of beneficial bacteria like Bifidobacterium, it enhances gut health and supports immune function.
  2. Immune Modulation: It has been shown to attenuate inflammatory responses through inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathways, thereby reducing intestinal inflammation during infections .

Data

In experimental models, treatment with 3'-galactosyllactose resulted in a significant reduction in markers of inflammation compared to controls, highlighting its potential therapeutic role in managing gastrointestinal disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Highly soluble in water due to its hydrophilic nature.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with specific enzymes (e.g., β-galactosidases) that facilitate its breakdown or transformation into other oligosaccharides.

Relevant analyses have confirmed that 3'-galactosyllactose maintains its structural integrity during typical processing conditions used in food technology .

Applications

Scientific Uses

  1. Nutritional Supplements: Due to its prebiotic properties, it is used in formulations aimed at enhancing gut health.
  2. Infant Nutrition: Its presence in human milk underscores its importance for infant development; it is being explored for inclusion in infant formulas.
  3. Therapeutic Applications: Ongoing research investigates its potential role in managing inflammatory bowel diseases and other gastrointestinal disorders due to its anti-inflammatory effects .
Biosynthesis and Natural Occurrence of 3'-Galactosyllactose

Role in Human Milk Oligosaccharide (HMO) Composition

3'-Galactosyllactose (3'-Galactosyl-lactose), a trisaccharide composed of galactose β(1-3)-linked to lactose, is a quantitatively minor but functionally significant component of human milk oligosaccharides (HMOs). Unlike major fucosylated HMOs (e.g., 2′-Fucosyllactose), 3'-Galactosyllactose lacks fucose or sialic acid modifications and belongs to the neutral non-fucosylated HMO subclass. Its concentration in human milk is substantially lower than dominant HMOs like Lacto-N-tetraose or 2′-Fucosyllactose, typically ranging from 0.1–0.3 g/L. Nevertheless, it exhibits distinct bioactivities relevant to infant development, particularly in immune modulation and microbiota shaping [3] [4] [5].

Prevalence in Colostrum vs. Mature Human Milk

3'-Galactosyllactose demonstrates a dynamic temporal profile across lactation stages, with significantly higher concentrations in colostrum (days 1–5 postpartum) compared to mature milk.

Table 1: Concentration Profile of 3'-Galactosyllactose During Lactation

Lactation StageAverage Concentration (g/L)Change vs. ColostrumKey References
Colostrum (Days 1-5)0.21 - 0.33Reference Baseline [5] [8]
Transitional Milk (~Day 14)0.15 - 0.25~25% Decrease [5]
Mature Milk (Day 42+)0.10 - 0.15~50-70% Decrease [4] [8]

This decline follows a general trend observed for many HMOs, where total HMO content decreases from colostrum (10–20 g/L) to mature milk (5–7 g/L) [8] [9]. However, the magnitude of decrease for 3'-Galactosyllactose is particularly pronounced. Mechanistically, this decline is linked to transcriptional downregulation of specific glycosyltransferases in mammary gland epithelial cells as lactation progresses, although the exact regulatory pathways governing 3'-Galactosyllactose biosynthesis remain less defined than those for fucosylated HMOs [3] [9]. Functionally, its abundance in colostrum coincides with the critical newborn period of immune vulnerability and gut barrier maturation, suggesting a tailored protective role [5] [8].

Influence of Maternal Secretor and Lewis Phenotypes on 3'-Galactosyllactose Levels

Unlike fucosylated HMOs (e.g., 2′-Fucosyllactose, Lacto-N-fucopentaose I), whose presence and abundance are strictly governed by maternal genetic polymorphisms in the FUT2 (Secretor) and FUT3 (Lewis) genes, 3'-Galactosyllactose synthesis is independent of these enzymes. Consequently, its occurrence and concentration exhibit minimal variation across the four major human milk groups defined by Secretor and Lewis status [4] [9]:

  • Group I (Secretor+/Lewis+): Highest total HMO concentration; contains all fucosylated HMOs. 3'-Galactosyllactose present at typical concentrations.
  • Group II (Secretor-/Lewis+): Lacks α1-2-fucosylated HMOs (e.g., 2′-FL). 3'-Galactosyllactose levels comparable to Group I.
  • Group III (Secretor+/Lewis-): Lacks α1-4-fucosylated HMOs. 3'-Galactosyllactose levels comparable to Group I.
  • Group IV (Secretor-/Lewis-): Lowest total HMO concentration; lacks most fucosylated HMOs. 3'-Galactosyllactose levels remain detectable and show only minor quantitative differences compared to other groups.

This genetic independence is a key differentiator for 3'-Galactosyllactose. While absolute concentrations of total HMOs and many specific fucosylated structures vary significantly (up to 40%) between Secretors and Non-Secretors, quantitative analyses indicate that 3'-Galactosyllactose levels show less than 10–15% variation attributable to Secretor or Lewis status [4]. This contrasts sharply with HMOs like 2′-Fucosyllactose, which is absent in non-secretors. The biosynthesis of 3'-Galactosyllactose is instead governed by β1-3-galactosyltransferases not linked to the FUT2/FUT3 locus, ensuring its consistent presence in human milk regardless of maternal genotype [3] [9].

Comparative Biosynthetic Pathways Across Mammalian Species

The biosynthesis of 3'-Galactosyllactose in humans involves specific β1-3-galactosyltransferases acting on lactose (Galβ(1-4)Glc) to form Galβ(1-3)Galβ(1-4)Glc. While the precise enzyme(s) in the human mammary gland remain molecularly uncharacterized, biochemical studies confirm the requirement for UDP-galactose as the donor substrate and a β1-3-specific linkage formation [3] [10]. This enzymatic step is distinct from those synthesizing other prominent galactosyllactose isomers like 6'-Galactosyllactose (Galβ(1-6)Galβ(1-4)Glc) or 4'-Galactosyllactose (Galβ(1-4)Galβ(1-4)Glc), which utilize β1-6- or β1-4-galactosyltransferases, respectively [5] [10].

Structural Isomerism in Goat Milk vs. Human Milk

Comparative glycomics analyses reveal significant interspecies differences in galactosyllactose profiles. While 3'-Galactosyllactose is consistently identified in human milk, it is notably absent or present only in trace amounts in the milk of bovines, caprines (goats), and ovines (sheep) [6] [10]. Instead, goat milk features a distinct structural isomer: 4'-Galactosyllactose (Galβ(1-4)Galβ(1-4)Glc).

Table 2: Key Structural and Biosynthetic Differences in Galactosyllactoses

CharacteristicHuman Milk 3'-GalactosyllactoseGoat Milk Major Galactosyllactose
Chemical StructureGalβ(1-3)Galβ(1-4)GlcGalβ(1-4)Galβ(1-4)Glc (4'-Galactosyllactose)
Glycosidic Linkageβ1-3β1-4
Enzyme Classβ1-3-Galactosyltransferaseβ1-4-Galactosyltransferase
Biosynthetic PrecursorLactose (Galβ(1-4)Glc)Lactose (Galβ(1-4)Glc)
Relative AbundanceLow (but consistent) in HMOsMajor component of caprine milk oligosaccharides
Co-occurring Isomers6'-GL > 4'-GL > 3'-GL (in abundance)4'-GL dominant; 6'-GL minor; 3'-GL absent

This difference in linkage specificity (β1-3 in humans vs. β1-4 in goats) arises from the expression of different sets of galactosyltransferases in the mammary glands of these species. The bovine/caprine β1-4-galactosyltransferase has higher activity towards lactose, favoring 4'-Galactosyllactose formation [6] [10]. Furthermore, goat milk oligosaccharides lack the extensive fucosylation and sialylation complexity characteristic of HMOs. While human milk contains a diverse array of larger oligosaccharides built on 3'-Galactosyllactose cores (e.g., Lacto-N-tetraose, which contains the LNB unit Galβ(1-3)GlcNAc), the simpler galactosyllactose structures dominate the oligosaccharide fraction in goat milk. The presence of 4'-Galactosyllactose as the major isomer in goats, contrasted with the minor presence of 4'-Galactosyllactose and the consistent presence of 3'-Galactosyllactose in humans, highlights species-specific adaptations in milk glycan biosynthesis [6] [10]. Notably, despite the structural isomerism, both 3'-Galactosyllactose (human) and 4'-Galactosyllactose (goat) exhibit in vitro prebiotic activity stimulating Bifidobacterium growth, suggesting potential functional convergence [10].

Properties

Product Name

3'-Galactosyllactose

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)9(24)12(27)17(31-4)34-15-8(23)5(2-20)32-18(13(15)28)33-14-6(3-21)30-16(29)11(26)10(14)25/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9+,10-,11-,12-,13-,14-,15+,16?,17-,18+/m1/s1

InChI Key

ODDPRQJTYDIWJU-HLICEBNFSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.